molecular formula C17H12BrClN2O3 B5326964 3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione

3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5326964
M. Wt: 407.6 g/mol
InChI Key: RKAKFSADZHVNRS-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)-2,4-imidazolidinedione, commonly known as BBI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBI belongs to the family of imidazolidinedione derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of BBI is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. BBI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tumor invasion. BBI has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In neurodegenerative disease research, BBI has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
BBI has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of neurons from oxidative stress. BBI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models of inflammation, BBI has been shown to reduce the production of inflammatory mediators and to improve tissue damage. In animal models of neurodegenerative diseases, BBI has been shown to improve cognitive function and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of BBI is its relatively low toxicity, which makes it a promising candidate for further drug development. BBI has also shown efficacy in various animal models of disease, suggesting its potential therapeutic value. However, one limitation of BBI is its low solubility, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for BBI research. One area of interest is the development of BBI analogs with improved solubility and bioavailability. Another area of interest is the study of BBI in combination with other drugs or therapies, to determine potential synergistic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of BBI and to determine its potential therapeutic applications in other fields of medicine.

Synthesis Methods

BBI can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromobenzylamine with 3-chloro-4-hydroxybenzaldehyde to form the Schiff base intermediate, which is then cyclized with urea to give the final product.

Scientific Research Applications

BBI has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, BBI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BBI has also been studied for its anti-inflammatory properties, with promising results in animal models of arthritis and colitis. In neurodegenerative disease research, BBI has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(3-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3/c18-12-4-1-10(2-5-12)9-21-16(23)14(20-17(21)24)8-11-3-6-15(22)13(19)7-11/h1-8,22H,9H2,(H,20,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAKFSADZHVNRS-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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